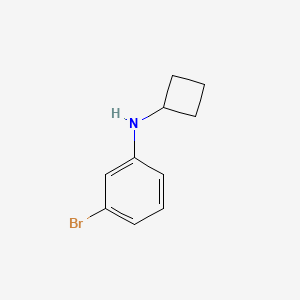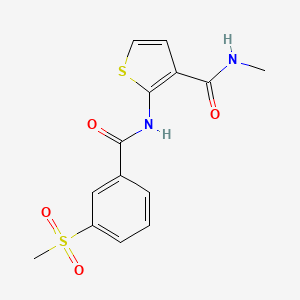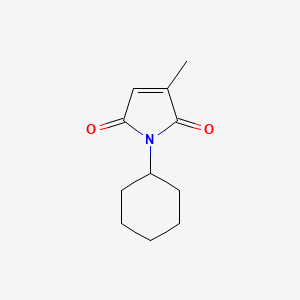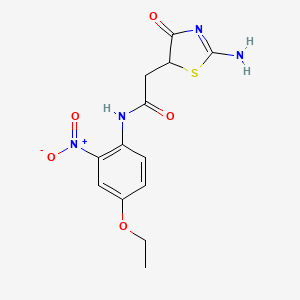![molecular formula C20H18FN3O2S B2650271 8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-61-2](/img/structure/B2650271.png)
8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, and the polarity of the bonds. The presence of electronegative atoms like fluorine would create regions of high electron density and could result in a polar molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the fluorine atom might be susceptible to nucleophilic substitution reactions. The carbonyl group could undergo addition reactions, and the phenylthio group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and pKa, would be influenced by its molecular structure. For example, the presence of polar groups could enhance solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies and Molecular Docking
Pyrimidine derivatives are significant in medicinal and pharmaceutical applications due to their heterocyclic nature containing nitrogen. These compounds have been studied through quantum chemical calculations, Hirshfeld surface analysis, and molecular docking, indicating their potential in drug design and interaction with biological targets (Gandhi et al., 2016). Such studies provide insights into the stability of crystal packing and intermolecular interactions, important for understanding the drug-receptor interactions at the molecular level.
Fluorinated Heterocyclic Compounds Synthesis
Research on the synthesis of fluorine-bearing heterocyclic compounds, including pyrimidines, highlights the role of fluorine atoms in enhancing the biological activity of these molecules. The introduction of fluorine atoms can lead to the development of compounds with potential pharmacological applications, demonstrating the versatility of pyrimidine derivatives in synthesizing new therapeutic agents (Shi et al., 1996).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, structurally related to pyrimidine derivatives, have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluorinated analogues, have shown potential as in vivo positron emission tomography (PET) radiotracers for imaging neuroinflammation, highlighting the application of pyrimidine derivatives in neuroscientific research (Damont et al., 2015).
Antimicrobial and Antitumor Activities
Synthesis and biological evaluation of pyrimidine derivatives have been extensively researched for their potential antimicrobial and antitumor activities. These studies involve the development of compounds with significant activity against various bacterial strains and cancer cell lines, demonstrating the therapeutic potential of pyrimidine derivatives in treating infectious diseases and cancer (Gorle et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-14-6-7-18-22-17-8-10-23(13-16(17)20(26)24(18)12-14)19(25)9-11-27-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZEXGCXXXSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)

![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)



![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)
